molecular formula C18H21N3O4S B2728005 2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide CAS No. 2034298-92-3

2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide

Cat. No.: B2728005
CAS No.: 2034298-92-3
M. Wt: 375.44
InChI Key: AEZNXAXJOPLQDN-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halide under basic conditions.

    Introduction of the methylsulfonamido group: This step involves the reaction of a suitable amine with methylsulfonyl chloride in the presence of a base.

    Coupling with isonicotinamide: The final step involves coupling the intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Use in the development of novel materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)benzamide
  • 2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)pyridine

Uniqueness

2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopentyloxy-N-[3-(methanesulfonamido)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-26(23,24)21-15-6-4-5-14(12-15)20-18(22)13-9-10-19-17(11-13)25-16-7-2-3-8-16/h4-6,9-12,16,21H,2-3,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZNXAXJOPLQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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